molecular formula C15H17F2NO2 B2963345 6-[(2,5-difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034519-97-4

6-[(2,5-difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B2963345
CAS No.: 2034519-97-4
M. Wt: 281.303
InChI Key: AVHOOIZUTHOCIN-UHFFFAOYSA-N
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Description

6-[(2,5-difluorophenyl)methyl]-6-azaspiro[34]octane-8-carboxylic acid is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,5-difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the difluorophenyl group: This step often involves a nucleophilic substitution reaction where a difluorophenyl halide reacts with the spirocyclic intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(2,5-difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halides (for nucleophilic substitution) or electrophiles (for electrophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[(2,5-difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(2,5-difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-azaspiro[3.4]octane derivatives: These compounds share the spirocyclic core but may have different substituents.

    Difluorophenyl derivatives: Compounds with the difluorophenyl group but different core structures.

Uniqueness

The uniqueness of 6-[(2,5-difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid lies in its combination of the spirocyclic core and the difluorophenyl group, which imparts specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

6-[(2,5-difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO2/c16-11-2-3-13(17)10(6-11)7-18-8-12(14(19)20)15(9-18)4-1-5-15/h2-3,6,12H,1,4-5,7-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHOOIZUTHOCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2C(=O)O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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